![molecular formula C20H15N3O2S B1229999 4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione](/img/structure/B1229999.png)
4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione is a member of isoquinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Isoquinoline derivatives, including compounds structurally related to 4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione, have been synthesized through various chemical reactions. For example, Mahmoud et al. (2015) synthesized a series of isoquinoline derivatives using different amines and hydrazides, demonstrating the compound's versatility in forming various chemical derivatives (Mahmoud et al., 2015). Yuan et al. (2016) developed an efficient synthesis method for isoquinoline-1,3(2H,4H)-diones, indicating potential for varied applications (Yuan et al., 2016).
Chemosensor Development
Compounds in the isoquinoline-1,3-dione family have been utilized in creating chemosensors. Tolpygin et al. (2012) synthesized new derivatives with high selectivity in anion determination (Tolpygin et al., 2012). Similarly, Zhang et al. (2020) developed efficient reversible colorimetric and fluorescent chemosensors using related naphthalimide derivatives (Zhang et al., 2020).
Structural and Reactivity Studies
Research has also focused on the structural analysis and reactivity of isoquinoline-1,3-dione derivatives. Benati et al. (1992) examined the reaction of aryl azides with indanediones, forming hydroxytriazolines and further converting to isoquinoline-1,3-diones (Benati et al., 1992). Mittendorf et al. (2020) described a novel ring expansion of related compounds, showcasing the structural versatility of these molecules (Mittendorf et al., 2020).
Pharmaceutical Research
In the pharmaceutical field, related isoquinoline derivatives have been investigated for various therapeutic applications. Snow et al. (2002) identified an imidazo[4,5-h]isoquinolin-9-one as a potent inhibitor in kinase research, highlighting the potential medicinal value of these compounds (Snow et al., 2002).
Eigenschaften
Molekularformel |
C20H15N3O2S |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
3-hydroxy-4-[(2-methylphenyl)iminomethyl]-2-(1,3-thiazol-2-yl)isoquinolin-1-one |
InChI |
InChI=1S/C20H15N3O2S/c1-13-6-2-5-9-17(13)22-12-16-14-7-3-4-8-15(14)18(24)23(19(16)25)20-21-10-11-26-20/h2-12,25H,1H3 |
InChI-Schlüssel |
DKVBARQUPKDEGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=NC=CS4)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-ethyl-N-(2-ethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1229916.png)
![N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B1229917.png)

![Spiro[4.4]nonane-1,6-diol](/img/structure/B1229922.png)
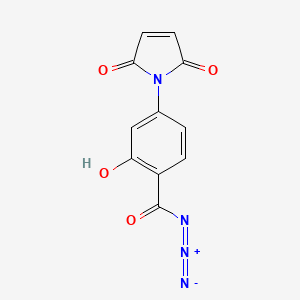

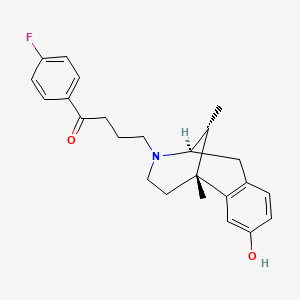
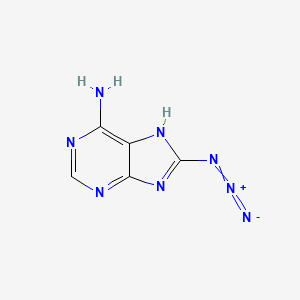
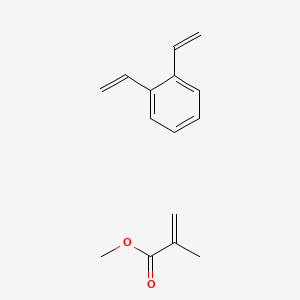


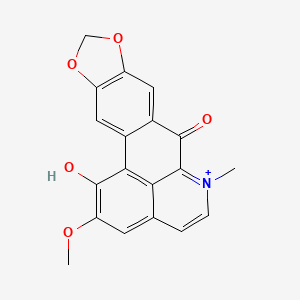

![(7S,9S)-9-acetyl-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1229940.png)